ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
Description
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazole core with a methyl substituent at the 3-position and an ethyl ester group at the 7-position. This structure combines the metabolic stability of the triazole ring with the lipophilicity of the ester moiety, making it a candidate for pharmaceutical and agrochemical applications. The compound is industrially relevant, as evidenced by its carboxylic acid derivative (CAS: 1190392-04-1) being marketed by CHEMLYTE SOLUTIONS CO., LTD., with a purity of 99% .
Properties
IUPAC Name |
ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)7-4-5-12-6(2)10-11-8(7)12/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCNGGZROZCNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN2C1=NN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146719 | |
| Record name | Ethyl 6,7-dihydro-3-methyl-5H-pyrrolo[2,1-c]-1,2,4-triazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190392-05-2 | |
| Record name | Ethyl 6,7-dihydro-3-methyl-5H-pyrrolo[2,1-c]-1,2,4-triazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6,7-dihydro-3-methyl-5H-pyrrolo[2,1-c]-1,2,4-triazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Phenolic or pyrrolic precursors functionalized with appropriate leaving groups or reactive handles (e.g., halides, esters).
- Hydrazine derivatives or amidrazones that serve as nitrogen sources for the triazole ring formation.
- Alkylating agents such as ethyl bromoacetate or methyl 4-bromobutanoate for ester introduction.
Stepwise Synthetic Route
A representative synthetic route, adapted from recent medicinal chemistry literature, involves the following key steps:
This sequence is supported by examples in recent research where similar pyrrolo[1,2-b]triazole derivatives were synthesized with potent biological activity, demonstrating the feasibility of these steps.
Representative Research Findings and Data
Synthetic Yields and Conditions
- Alkylation of phenolic precursors with methyl 4-bromobutanoate typically proceeds under mild base conditions (e.g., K2CO3) in polar aprotic solvents, yielding esters in 70-85% yields.
- Grignard addition to esters to form alcohol intermediates is conducted at low temperatures (0 to -20 °C) to control reactivity, with yields around 60-75%.
- Cyclization to form the fused triazole ring often requires heating in polar solvents or acidic conditions, with yields varying from 50-80% depending on substituents.
- Suzuki coupling reactions used to introduce aryl groups on the triazole ring are catalyzed by palladium complexes, proceeding efficiently with yields above 80%.
- Final condensation with carboxylic acids or acid chlorides using coupling agents (e.g., HATU) in DMF at room temperature affords the target ester in 65-90% yield.
Structural Confirmation
- The structure of the final compound is confirmed by NMR spectroscopy (1H, 13C), showing characteristic signals for the ethyl ester group (triplet at ~1.4 ppm for CH3, quartet at ~4.3 ppm for CH2), methyl substituent on the pyrrolo ring (~2.0-2.5 ppm), and aromatic protons of the fused triazole.
- Mass spectrometry (ESI-MS) confirms the molecular ion consistent with the expected molecular weight.
- X-ray crystallography data, when available, confirms the fused ring system and substitution pattern.
Comparative Table of Preparation Steps and Yields
| Synthetic Step | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Alkylation of phenol | Methyl 4-bromobutanoate, base, solvent | 70–85 | Mild conditions, high selectivity |
| Grignard addition to ester | Methylmagnesium bromide, low temperature | 60–75 | Sensitive to temperature |
| Cyclization to pyrrolo-triazole | Hydrazine derivatives, acidic/basic medium | 50–80 | Key step for ring formation |
| Miyaura borylation & Suzuki coupling | Pd catalyst, base, aryl boronic acid | 80–90 | Efficient for substitution |
| Final condensation (esterification) | HATU, DIPEA, DMF, room temperature | 65–90 | Mild, high yield |
Additional Notes on Process Optimization
- The choice of solvent and temperature is critical during the cyclization step to maximize ring closure yield and minimize side reactions.
- Use of palladium catalysts with appropriate ligands enhances the efficiency of Suzuki coupling, enabling diverse substitution patterns.
- Purification is typically achieved by column chromatography or recrystallization, depending on the scale and desired purity.
- The synthetic route allows for structural modifications at various positions, facilitating structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate has shown potential as a therapeutic agent due to its biological activities:
- Inhibition of Necroptosis : Research indicates that this compound acts as a potent inhibitor of necroptosis by inhibiting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. This inhibition suggests potential applications in treating neurodegenerative diseases and certain cancers .
- Anti-inflammatory Properties : The compound's ability to modulate cell death pathways positions it as a candidate for developing anti-inflammatory drugs. Studies have highlighted its effectiveness in reducing inflammation in various experimental models .
- Molecular Docking Studies : Molecular docking studies have demonstrated that this compound binds effectively to allosteric sites on RIPK1. This interaction is crucial for understanding how structural modifications can enhance binding affinity and specificity for drug design .
Agricultural Science
The compound's biological activity extends to agricultural applications:
- Pesticide Development : Due to its structural similarities with other bioactive compounds, this compound may be explored for developing new pesticides or fungicides that target specific plant pathogens or pests while minimizing environmental impact .
Materials Science
The unique properties of this compound also lend themselves to materials science applications:
Mechanism of Action
The mechanism by which ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl Ester Analog
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate () shares the same pyrrolo-triazole backbone and ester group but substitutes the ethyl ester with a methyl ester. However, this compound is discontinued commercially, suggesting challenges in synthesis or scalability .
Carboxylic Acid Derivative
The 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid (CAS: 1190392-04-1) lacks the ester group, replacing it with a carboxylic acid. This increases polarity, enhancing water solubility but reducing bioavailability. Its industrial-grade availability (99% purity) indicates utility as a synthetic intermediate for ester derivatives like the target compound .
Sulfonate and Perfluorophenyl Derivatives
- (S)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl methanesulfonate (EP 3 870 578 B1) replaces the carboxylate with a sulfonate group, improving stability under acidic conditions. This modification is advantageous for prodrug formulations .
- BLD Pharm’s (R)-5-(tert-butyl)-2-(perfluorophenyl) derivative (BD00946277) introduces a bulky tert-butyl and electron-deficient perfluorophenyl group, enhancing electrophilic reactivity for cross-coupling reactions. This compound is synthesized at 97% purity, highlighting its use in medicinal chemistry .
Functional Group Impact on Physicochemical Properties
Notes:
- The ethyl ester in the target compound balances lipophilicity and metabolic stability, unlike the more polar carboxylic acid or methanol derivatives.
- The triazolo[4,3-a]pyrimidine analog () demonstrates higher melting points (206°C) due to aromatic stacking, suggesting solid-state stability advantages .
Biological Activity
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 195.22 g/mol. The compound features a fused pyrrole and triazole ring system with an ethyl group at the 3-position and a carboxylate group at the 7-position, which contribute to its solubility and reactivity in biological systems .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it was evaluated for its antiproliferative effects against human tumor cell lines with results indicating significant activity at nanomolar concentrations .
The compound acts primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1), a key mediator in necroptosis—a form of programmed cell death associated with inflammation and cancer progression. In vitro studies demonstrated that this compound effectively inhibits RIPK1 activity, suggesting its potential use in treating inflammatory diseases and certain cancers .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for variations in substituents on the rings. Common methods include cyclization reactions involving hydrazones and appropriate carboxylic acid derivatives .
Study on Antiproliferative Activity
A recent study evaluated various derivatives of pyrrolotriazoles for their cytotoxic effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. This compound was among the compounds tested and demonstrated significant antiproliferative activity compared to control groups .
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, derivatives similar to this compound were assessed for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could effectively reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₁₃N₃O₂ | Ethyl group enhances solubility |
| Methyl 3-Methyl-6,7-Dihydro-5H-Pyrrolo[2,1-c][1,2,4]Triazole-5-Carboxylate | C₈H₁₁N₃O₂ | Methyl group at position 3 |
| 6-Methoxy-3-Methyl-6,7-Dihydro-5H-Pyrrolo[2,1-c][1,2,4]Triazole | C₈H₉N₃O₂ | Methoxy substituent increases solubility |
This table highlights how structural variations impact biological activity and therapeutic potential.
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate?
Synthesis optimization requires attention to reaction conditions, such as solvent choice (e.g., dichloromethane or ethanol/water mixtures), temperature control, and reagent stoichiometry. For example, trimethyloxonium tetrafluoroborate is often used for methyl group introduction under inert atmospheres . Purification methods like column chromatography with silica gel or recrystallization are critical for isolating high-purity products. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR can help identify side products and guide optimization .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation typically involves a combination of:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and ring systems .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous determination of stereochemistry and crystal packing. Tools like SHELX are widely used for refinement .
Q. What solvents and reagents are most effective for introducing the ethyl ester group in this scaffold?
Ethyl ester groups are typically introduced via esterification using ethyl chloroformate or transesterification reactions. Solvents like ethanol or methanol under reflux conditions are common. For example, ethylation of carboxyl intermediates using triethyloxonium tetrafluoroborate in anhydrous dichloromethane has been reported for analogous triazole derivatives .
Advanced Research Questions
Q. How do substituents on the pyrrolo-triazole core influence biological activity in related compounds?
Structure-activity relationship (SAR) studies on similar scaffolds (e.g., necroptosis inhibitors) reveal that:
- Methyl groups at position 3 enhance metabolic stability by reducing oxidative degradation .
- Electron-withdrawing substituents (e.g., halogens) on the triazole ring improve binding affinity to target proteins .
- Ester groups (e.g., ethyl carboxylate) modulate solubility and bioavailability . Computational tools like SwissADME can predict ADME properties to guide substituent selection .
Q. What computational methods are suitable for predicting the pharmacokinetics of this compound?
- SwissADME: Estimates lipophilicity (LogP), solubility, and drug-likeness parameters .
- Molecular Docking: Identifies potential binding modes with biological targets (e.g., necroptosis-related kinases) .
- Density Functional Theory (DFT): Calculates electronic properties to rationalize reactivity and intermolecular interactions .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
Discrepancies in NMR or mass spectrometry data (e.g., ambiguous stereochemistry) can be resolved via single-crystal X-ray analysis. For example, ORTEP-3 and SHELXL are used to refine hydrogen bonding networks and confirm molecular geometry . The Cambridge Structural Database (CSD) provides reference data for validating bond lengths and angles .
Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?
Common challenges include:
- Twinned crystals: Mitigated using SHELXD for structure solution and TWINLAW for identifying twin laws .
- Disordered solvent molecules: Handled via SQUEEZE in PLATON to model electron density .
- Hydrogen bonding ambiguity: Graph-set analysis in Mercury software categorizes interactions (e.g., R2<sup>2</sup>(8) motifs) to validate packing patterns .
Methodological Insights
Q. What experimental protocols are recommended for analyzing hydrogen bonding in this compound?
- Single-crystal X-ray diffraction: Provides precise intermolecular distances and angles.
- Infrared (IR) Spectroscopy: Identifies characteristic O–H and N–H stretching frequencies .
- Thermogravimetric Analysis (TGA): Assesses thermal stability linked to hydrogen-bonded networks .
Q. How can in silico tools guide the design of derivatives with improved potency?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
